molecular formula C20H19NO5 B2604469 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid CAS No. 2445793-60-0

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid

Cat. No. B2604469
CAS RN: 2445793-60-0
M. Wt: 353.374
InChI Key: UKNGDAQBRPDTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid” is a derivative of fluorene . It is also known as Fmoc-protected amino acid . The Fmoc group is a common protective group used in the synthesis of peptides .


Synthesis Analysis

The synthesis of this compound involves the Arndt-Eistert protocol starting from commercially available Fmoc-protected α-amino acids . This process leads to enantiomerically pure Fmoc-protected β-amino acids in only two steps and with high yield .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14+/m1/s1 .


Chemical Reactions Analysis

The compound is involved in the Arndt-Eistert protocol, which is a series of chemical reactions designed to convert a carboxylic acid to a higher carboxylic acid homologue (i.e., contains one additional carbon atom) .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 325.4 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Peptide Synthesis

AT22156: is a valuable compound in the field of peptide synthesis. It serves as a precursor for the introduction of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is pivotal in the synthesis of peptides . The Fmoc group is used to protect the amino group during the coupling of amino acids, which is a critical step in creating peptides. After the coupling, the Fmoc group can be removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide chain.

Quantum Computing

AT22156: could potentially be used in the emerging field of quantum computing. Its stable molecular structure might be utilized in the design of quantum bits, or qubits, which are the fundamental units of quantum computers . The ability to control individual quantum systems, such as single atoms or ions, is crucial for the advancement of quantum computing technologies.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-18(23)20(25)9-12(10-20)21-19(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,25H,9-11H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNGDAQBRPDTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.